molecular formula C17H15NO4 B2470371 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448125-03-8

1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2470371
CAS No.: 1448125-03-8
M. Wt: 297.31
InChI Key: WLIROKBTHPVBMG-UHFFFAOYSA-N
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Description

1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one scaffold fused to a pyrrolidin ring via a spiro junction at position 2 of the chromanone. The 1'-position of the pyrrolidin moiety is substituted with a furan-2-carbonyl group, introducing a heteroaromatic ester that may influence electronic properties and biological interactions.

Properties

IUPAC Name

1'-(furan-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-13-10-17(22-14-5-2-1-4-12(13)14)7-8-18(11-17)16(20)15-6-3-9-21-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIROKBTHPVBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.

    Spirocyclization: The key step involves the formation of the spiro linkage. This can be achieved through a cycloaddition reaction between the furan ring and a suitable chroman derivative.

    Pyrrolidinone Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various functionalized derivatives that can be further utilized in chemical synthesis or biological studies.

Scientific Research Applications

1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the synthesis of specialty chemicals and advanced materials, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism by which 1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. The furan and chroman moieties can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations in Spiro Rings

Piperidin vs. Pyrrolidin Spiro Cores
  • Spiro[chroman-2,4'-piperidin]-4-one Derivatives : These compounds, such as those reported by Abdelatef et al. (2018), replace the pyrrolidin ring with a piperidin ring. The larger six-membered piperidin ring may enhance conformational flexibility and alter binding kinetics. For example, compound 16 (sulfonyl-bridged spiro[chroman-2,4'-piperidin]-4-one) demonstrated potent anticancer activity (IC50: 0.31–5.62 μM) against MCF-7, A2780, and HT-29 cell lines .
  • confirms the existence of spiro[chroman-2,3'-pyrrolidin]-4-one derivatives, including hydrochloride salts (CAS: 1047655-65-1), which may improve solubility .
Substituent Effects
  • Furan-2-carbonyl vs. Other Heterocycles :
    • Pyrrole-Carbonyl Derivatives : Compounds like 1’-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one () feature a nitrogen-containing pyrrole ring. Furan, being oxygen-based, offers distinct electronic properties (e.g., higher electron density), which may enhance interactions with polar biological targets .
    • Sulfonyl and Trimethoxyphenyl Groups : Sulfonyl bridges (e.g., compound 16 ) significantly boost anticancer activity, whereas trimethoxyphenyl groups (e.g., compound 15 ) reduce potency (IC50: 18.77–47.05 μM), highlighting the critical role of substituent choice .

Comparative Data Table

Compound Name Spiro Core Substituent Key Activity (IC50/EC50) Reference
1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Pyrrolidin Furan-2-carbonyl Data pending
Spiro[chroman-2,4'-piperidin]-4-one (16) Piperidin Sulfonyl bridge 0.31–5.62 μM (anticancer)
1’-(Pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one Piperidin Pyrrole-2-carbonyl Antibacterial
Spiro[chroman-2,3'-pyrrolidin]-4-one hydrochloride Pyrrolidin None (HCl salt) Improved solubility

Biological Activity

1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel compound characterized by its unique spirocyclic structure, combining a furan moiety with chroman and pyrrolidinone components. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The structure of 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one can be represented as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_3

This compound features a spiro linkage that provides conformational rigidity, which is essential for its interaction with biological targets. The furan ring contributes to its reactivity and potential biological activity.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar structures have been documented extensively. For instance, chroman derivatives have shown efficacy in reducing pro-inflammatory cytokines and mediators in various models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways such as NF-κB . It is hypothesized that 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one may exert similar effects due to its structural components.

The biological activity of 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Its ability to fit into binding pockets of receptors suggests potential modulation of receptor activity.
  • Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of spirocyclic compounds, derivatives similar to 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one were tested against various cancer cell lines. Results indicated that these compounds induced apoptosis in human breast cancer cells, suggesting a promising avenue for further exploration .

Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of chroman derivatives demonstrated that these compounds significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 values ranged from 8.6 to 14.5 μM for various derivatives . This suggests that similar derivatives might also exhibit potent anti-inflammatory effects.

Comparative Analysis

To better understand the unique properties of 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, it is useful to compare it with other spirocyclic compounds:

Compound TypeBiological ActivityMechanism of Action
SpirooxindolesAnticancerApoptosis induction
SpiroindolinesAntimicrobialEnzyme inhibition
SpirobenzofuransOrganic electronicsCharge transport enhancement

The distinct combination of furan, chroman, and pyrrolidinone moieties in 1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one may provide unique interactions not found in other classes of spirocyclic compounds.

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